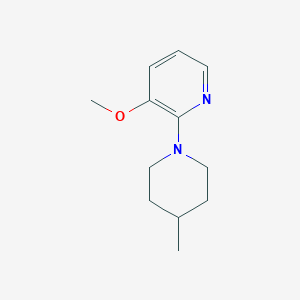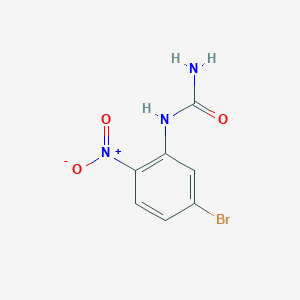![molecular formula C15H18N2O2S2 B15120373 N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B15120373.png)
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide is a complex organic compound that features both an indole ring and a dithiepan ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its biological activity. The dithiepan ring, containing sulfur atoms, adds unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a dithiepan precursor under controlled conditions. For example, the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating, can yield the desired indole product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form ketones or aldehydes.
Reduction: The carboxamide group can be reduced to amines under specific conditions.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.
Substitution: Halogenating agents like bromine or nitrating mixtures of nitric and sulfuric acids are used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine.
Wissenschaftliche Forschungsanwendungen
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole ring can bind to various enzymes and receptors, modulating their activity. The dithiepan ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-bicyclo-5-chloro-1H-indole-2-carboxamide: Another indole derivative with a carboxamide group, known for its enzyme inhibitory properties.
1H-indole-3-carbaldehyde: A precursor for synthesizing various biologically active compounds.
Uniqueness
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide stands out due to the presence of the dithiepan ring, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C15H18N2O2S2 |
|---|---|
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H18N2O2S2/c18-14(13-7-11-3-1-2-4-12(11)17-13)16-8-15(19)9-20-5-6-21-10-15/h1-4,7,17,19H,5-6,8-10H2,(H,16,18) |
InChI-Schlüssel |
QIQMYXLDSGTMDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC(CS1)(CNC(=O)C2=CC3=CC=CC=C3N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15120294.png)
![4-Methoxy-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B15120301.png)

![2,4-Dimethoxy-6-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine](/img/structure/B15120313.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B15120318.png)

![N,N-dimethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15120321.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B15120322.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile](/img/structure/B15120329.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B15120335.png)
![5-chloro-N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15120345.png)
![3-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B15120351.png)
![4-[1-(5-Chloropyridin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B15120365.png)
![6-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B15120376.png)
